Methyl 8-bromoquinoxaline-6-carboxylate

Description

Significance of Quinoxaline (B1680401) Scaffolds in Modern Chemical Research

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, serves as a "privileged scaffold" in medicinal chemistry. mdpi.commdpi.com This designation stems from the ability of the quinoxaline core to interact with multiple biological targets, providing a versatile framework for drug design and discovery. mdpi.comresearchgate.net Quinoxaline derivatives exhibit a comprehensive array of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. mdpi.comresearchgate.netnih.govontosight.airesearchgate.net

The structural simplicity and synthetic accessibility of the quinoxaline nucleus allow for extensive functionalization, enabling chemists to modulate its physicochemical and pharmacological properties. nih.gov This adaptability has led to the development of numerous compounds investigated for various therapeutic applications. researchgate.net Beyond medicine, quinoxaline derivatives have also found use in materials science as components of efficient electron luminescent materials, organic semiconductors, and dyes. nih.gov The ongoing exploration of quinoxaline chemistry continues to yield novel compounds with significant potential across diverse scientific disciplines. researchgate.net

Overview of Brominated Quinoxalines in Synthetic Chemistry

Halogenation, particularly bromination, is a powerful tool in synthetic organic chemistry for modifying the electronic properties and reactivity of aromatic scaffolds. The introduction of a bromine atom onto the quinoxaline ring creates a versatile chemical handle for further synthetic transformations. Brominated quinoxalines serve as key precursors in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

The position of the bromine atom on the quinoxaline core can significantly influence the molecule's reactivity and biological profile. nih.gov For instance, the synthesis of 6-amino-5-bromoquinoxaline (B154387) highlights the utility of bromination in creating functionalized intermediates for further derivatization. researchgate.net These brominated intermediates are crucial for building libraries of compounds for structure-activity relationship (SAR) studies, which aim to correlate a molecule's structure with its biological activity. nih.govresearchgate.net The strategic use of bromination thus provides a pathway to novel quinoxaline derivatives with potentially enhanced or entirely new functionalities.

Structural Context of Methyl 8-Bromoquinoxaline-6-Carboxylate within Quinoxaline Derivatives

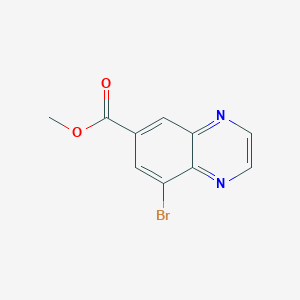

This compound is a polysubstituted quinoxaline derivative featuring three key functional groups: the core quinoxaline heterocycle, a bromine atom at the 8-position, and a methyl carboxylate group at the 6-position. The quinoxaline core provides the fundamental bicyclic aromatic structure. The bromine atom, an electron-withdrawing group, modulates the electronic density of the benzene portion of the ring system. The methyl carboxylate group, also electron-withdrawing, further influences the molecule's electronic properties and provides a site for potential modification, such as hydrolysis to the corresponding carboxylic acid or amidation.

The specific arrangement of these substituents defines the unique chemical identity and potential reactivity of this compound. Its structure is distinct from other isomers, such as Methyl 6-bromoquinoxaline-2-carboxylate or Methyl 8-bromoquinoxaline-5-carboxylate, where the substituents are located at different positions on the quinoxaline scaffold. chemsrc.compharmaffiliates.com This precise substitution pattern is critical, as even minor positional changes of functional groups can lead to significant differences in chemical behavior and biological activity.

Below is a data table summarizing the key chemical properties of this compound. uni.lu

| Property | Data |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C10H7BrN2O2 |

| Monoisotopic Mass | 265.9691 Da |

| InChI Key | FPHVJQGDEZIMJR-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC2=NC=CN=C2C(=C1)Br |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 8-bromoquinoxaline-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2/c1-15-10(14)6-4-7(11)9-8(5-6)12-2-3-13-9/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPHVJQGDEZIMJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=NC=CN=C2C(=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801220594 | |

| Record name | 6-Quinoxalinecarboxylic acid, 8-bromo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801220594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1378260-25-3 | |

| Record name | 6-Quinoxalinecarboxylic acid, 8-bromo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1378260-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Quinoxalinecarboxylic acid, 8-bromo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801220594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of Methyl 8 Bromoquinoxaline 6 Carboxylate

Nucleophilic Substitution Reactions on the Bromine Atom

The bromine atom at the C-8 position of the quinoxaline (B1680401) ring is susceptible to nucleophilic substitution, a common reaction for halogenated heteroaromatic compounds. The electron-withdrawing nature of the quinoxaline ring system facilitates the displacement of the bromide ion by a variety of nucleophiles.

A broad array of nucleophiles can be employed to displace the bromine atom, leading to a diverse library of substituted quinoxaline derivatives. The reactivity of halo-quinoxalines allows for the introduction of various functional groups through C-O, C-N, C-S, and C-C bond formation. While direct studies on Methyl 8-bromoquinoxaline-6-carboxylate are limited, the scope of nucleophiles can be inferred from reactions with analogous halo-quinoxalines and related heterocycles. nih.govmdpi.com

Common classes of nucleophiles and the potential derivatives are summarized below:

Oxygen Nucleophiles: Alkoxides and phenoxides react to form ether derivatives. For instance, reacting the bromoquinoxaline with a substituted phenol, such as p-aminophenol, can yield a phenoxy-quinoxaline derivative. nih.gov

Nitrogen Nucleophiles: A wide range of primary and secondary amines, as well as ammonia (B1221849) and azides, can be used to synthesize amino-quinoxalines and azido-quinoxalines.

Sulfur Nucleophiles: Thiols and thiophenols are effective nucleophiles for creating thioether derivatives. The reaction with thiourea (B124793) followed by hydrolysis is a common method to introduce a thiol group. mdpi.com

Carbon Nucleophiles: Organometallic reagents (e.g., Grignard or organolithium reagents) and sources of cyanide ions can be used to form new carbon-carbon bonds, although these reactions may require specific catalytic conditions.

The following interactive table illustrates the potential derivatives formed from the reaction of this compound with various nucleophiles.

| Nucleophile Class | Example Nucleophile | Reagent Example | Resulting Derivative |

| Oxygen | Phenoxide | 4-Aminophenol | Methyl 8-(4-aminophenoxy)quinoxaline-6-carboxylate |

| Oxygen | Alkoxide | Sodium methoxide | Methyl 8-methoxyquinoxaline-6-carboxylate |

| Nitrogen | Primary Amine | Butylamine | Methyl 8-(butylamino)quinoxaline-6-carboxylate |

| Nitrogen | Azide (B81097) | Sodium azide | Methyl 8-azidoquinoxaline-6-carboxylate |

| Sulfur | Thiolate | Sodium thiophenoxide | Methyl 8-(phenylthio)quinoxaline-6-carboxylate |

Nucleophilic substitution on the aromatic quinoxaline ring typically proceeds through a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. This pathway is distinct from the SN1 and SN2 reactions common for alkyl halides. pressbooks.pub

The key steps of the SNAr mechanism are:

Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom bearing the bromine atom. This attack is perpendicular to the aromatic ring and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the quinoxaline ring system, particularly onto the electronegative nitrogen atoms.

Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the bromide ion (Br⁻), which is a good leaving group. This step is typically fast.

Transformations Involving the Carboxylate Moiety

The methyl ester group at the C-6 position offers another site for chemical modification, allowing for transformations that alter the electronic and steric properties of the molecule.

The methyl carboxylate group can undergo hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid, 8-bromoquinoxaline-6-carboxylic acid. organic-chemistry.org

Base-catalyzed hydrolysis (saponification): This is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide, followed by acidic workup to protonate the carboxylate salt.

Acid-catalyzed hydrolysis: This reaction involves heating the ester in the presence of a strong acid (e.g., sulfuric acid) and water. It is a reversible process.

Transesterification is the process of converting one ester into another. masterorganicchemistry.com For this compound, this can be achieved by reacting it with a different alcohol in the presence of an acid or base catalyst. For instance, heating the methyl ester in excess ethanol (B145695) with a catalytic amount of acid would result in the formation of Ethyl 8-bromoquinoxaline-6-carboxylate. masterorganicchemistry.com Using the alcohol as the solvent drives the equilibrium toward the desired product. masterorganicchemistry.com

The ester functionality can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, which would convert this compound into (8-bromoquinoxalin-6-yl)methanol.

Catalytic hydrogenation is another important reduction method in quinoxaline chemistry. While often used to reduce nitro groups to amines, as in the synthesis of 6-amino-5-bromoquinoxaline (B154387) from its nitro precursor researchgate.net, it can also be employed under specific conditions to reduce other functionalities or the heterocyclic ring itself. For instance, catalytic hydrogenation of a related indolizinone derivative over a Palladium on carbon (Pd/C) catalyst has been reported. researchgate.net The specific outcome of hydrogenation on this compound would depend on the chosen catalyst and reaction conditions.

Reactivity of Quinoxaline N-Oxides and Their Derivatives in Substitution Reactions

The introduction of N-oxide functionalities into the quinoxaline ring system significantly alters its electronic properties and reactivity. Quinoxaline 1,4-dioxides, for example, are a class of compounds known for their high reactivity toward nucleophiles. nih.gov The presence of the di-N,N'-oxide fragment in the quinoxaline core increases the ring's susceptibility to nucleophilic substitution reactions. nih.gov

This enhanced reactivity can be harnessed for synthetic diversification. For instance, halogen atoms on the quinoxaline N-oxide ring are readily displaced by various nucleophiles. This strategy is often employed to introduce substituents that can increase the bioavailability of these compounds. nih.gov

While this compound is not itself an N-oxide, its N-oxide derivatives would be expected to show enhanced reactivity. The N-oxide group acts as a strong electron-withdrawing group, further activating the ring for nucleophilic attack. The reaction initiates by the nucleophilic attack of the quinoxaline N-oxide on the electrophile. beilstein-journals.org This property is exploited in various synthetic methodologies to functionalize the quinoxaline scaffold. nih.gov Photochemical reactions have also been observed in quinoxaline N-oxides, leading to rearrangements and the formation of lactams. osti.gov

Modification of N-Oxide Fragments

The N-oxide groups in quinoxaline 1,4-dioxides are pivotal to their chemical reactivity and are often the primary sites of chemical modification. nih.gov These fragments are known to be reducible, and they can also facilitate various rearrangements and modifications of adjacent functional groups. nih.gov While specific studies on this compound N-oxide are not prevalent, the general reactivity of quinoxaline N-oxides provides a strong indication of its expected chemical behavior.

One of the most fundamental reactions of quinoxaline N-oxides is their reduction to the corresponding quinoxaline. nih.gov This deoxygenation can be achieved using a variety of reducing agents. The stepwise reduction, first to the mono-N-oxide and then to the fully deoxygenated quinoxaline, is often possible. nih.gov Enzymatic reduction of quinoxaline 1,4-dioxides is also a known metabolic pathway. researchgate.netnih.gov For instance, porcine aldehyde oxidase has been shown to catalyze the N-oxide reduction at the N1 position of several quinoxaline 1,4-dioxides. researchgate.netnih.gov

The N-oxide groups also activate adjacent positions, particularly the methyl groups, for condensation reactions. For example, 2-methylquinoxaline (B147225) 1,4-dioxides can react with dimethylformamide dimethylacetal (DMADMF) to form enamines, which are versatile synthetic intermediates. nih.gov

Furthermore, quinoxaline N-oxides can undergo photochemical reactions, leading to rearrangements such as photoisomerization with substituent migration or photorearrangement to form lactams. osti.gov The presence of both a bromo and a carboxylate substituent on the benzene (B151609) ring of this compound N-oxide would likely influence the course of these photochemical transformations.

The following table summarizes the general modifications of N-oxide fragments in quinoxaline derivatives, which can be extrapolated to this compound N-oxide.

| Reaction Type | Reagents/Conditions | Product Type |

| Reduction | Various reducing agents, e.g., NaBH4, H2/Pd | Quinoxaline (mono-N-oxide or fully deoxygenated) |

| Enzymatic Reduction | e.g., Porcine Aldehyde Oxidase (SsAOX1) | Quinoxaline mono-N-oxide |

| Side-chain activation | DMADMF | Enamines |

| Photochemical Rearrangement | UV irradiation | Lactams, Isomers |

Halogen Atom Substitution in N-Oxide Activated Positions

In related quinoxaline 1,4-dioxide systems, the substitution of halogen atoms is a well-established method for diversification. For instance, 2-acyl-6,7-difluoro-3-methylquinoxaline 1,4-dioxides have been shown to react with piperazine (B1678402) or azoles in the presence of potassium carbonate to yield the corresponding 6-amino derivatives. nih.gov This highlights the enhanced reactivity of halogen atoms in the benzene ring when the quinoxaline core is N-oxidized.

While the 8-position is not as commonly cited as a site for nucleophilic substitution as the 6 and 7-positions, the general principle of N-oxide activation suggests that the bromo group in this compound N-oxide could potentially be displaced by strong nucleophiles under suitable conditions. The success of such a substitution would depend on the interplay between the activating effect of the N-oxides and the inherent reactivity of the C8-Br bond.

The following table presents examples of halogen substitution in related quinoxaline N-oxide systems.

| Starting Material | Nucleophile | Conditions | Product |

| 2-acyl-6,7-difluoro-3-methylquinoxaline 1,4-dioxides | Piperazine or Azoles | K2CO3, Ethanol | 6-amino derivatives |

| 2-Chloro-3-methylquinoxaline | Aromatic amines | - | 2-(arylamino)-3-methylquinoxaline derivatives |

It is important to note that in some cases, the loss of one or both N-oxide groups can occur during these substitution reactions, leading to a mixture of products. frontiersin.org

Oxidative Intramolecular Cyclization Reactions in Related Quinoxaline Derivatives

While the preceding sections focused on the reactivity of a pre-formed quinoxaline ring system, it is also pertinent to consider the synthesis of the quinoxaline core itself through oxidative intramolecular cyclization reactions. These methods are crucial for the construction of a wide array of quinoxaline derivatives from acyclic precursors.

One prominent strategy involves the electrochemical-oxidation-induced intramolecular annulation of N-aryl enamines. This approach allows for the formation of two C-N bonds in a tandem azidation and cyclic amination process, leading to the quinoxaline scaffold. A key advantage of this electrochemical method is that it often avoids the need for transition metal catalysts and chemical oxidants, aligning with the principles of green chemistry.

Another related method employs chemical oxidants to achieve a similar transformation. For example, the use of (diacetoxyiodo)benzene (B116549) as an oxidant can facilitate the tandem oxidative azidation/cyclization of N-arylenamines with TMSN3 as the nitrogen source. These reactions typically proceed under mild conditions and are synthetically useful.

These synthetic strategies are generally applicable to the formation of the core quinoxaline structure. The synthesis of a specific derivative like this compound would require appropriately substituted starting materials. The following table summarizes key aspects of these oxidative cyclization reactions for the synthesis of quinoxaline derivatives.

| Starting Materials | Method | Key Features |

| N-Aryl enamines, TMSN3 | Electrochemical Oxidation | Undivided electrolytic conditions, avoids transition metals and chemical oxidants. |

| N-Aryl enamines, TMSN3 | Chemical Oxidation with (diacetoxyiodo)benzene | Mild reaction conditions, tandem C-N bond formation. |

These methods underscore the importance of oxidation reactions in the synthesis of the quinoxaline heterocyclic system, providing a complementary perspective to the reactivity of the fully formed, functionalized quinoxaline derivative.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Based on the structure of Methyl 8-bromoquinoxaline-6-carboxylate, the following spectral characteristics are anticipated.

¹H NMR: The proton NMR spectrum is expected to reveal signals corresponding to the aromatic protons of the quinoxaline (B1680401) ring system and the methyl group of the ester functionality. The aromatic region would likely display distinct signals for the protons on the quinoxaline core. The proton at the 5-position (H-5) and the proton at the 7-position (H-7) would appear as distinct singlets or very finely split doublets due to long-range coupling. The protons of the pyrazine (B50134) ring (H-2 and H-3) would also produce signals in the downfield aromatic region. The methyl group protons (-OCH₃) would appear as a sharp singlet in the upfield region, typically around 3.9-4.0 ppm.

¹³C NMR: The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 165-170 ppm. The carbon atoms of the quinoxaline ring would produce a series of signals in the aromatic region (approximately 120-150 ppm). The carbon atom attached to the bromine (C-8) would be influenced by the halogen's electronegativity and would have a distinct chemical shift. The methyl carbon of the ester group will be found in the upfield region, typically around 52-55 ppm.

¹⁵N NMR: The nitrogen-15 (B135050) NMR spectrum is useful for characterizing the nitrogen atoms within the quinoxaline ring. Quinoxaline itself shows ¹⁵N chemical shifts in chloroform-d (B32938) at approximately -55 ppm relative to nitromethane. nih.govnih.gov For this compound, the two nitrogen atoms in the pyrazine ring are expected to have chemical shifts in a similar range, with potential slight variations due to the influence of the substituents on the benzene (B151609) ring.

Interactive Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~8.9 - 9.2 | d | H-2 / H-3 |

| ¹H | ~8.9 - 9.2 | d | H-2 / H-3 |

| ¹H | ~8.5 - 8.7 | s | H-5 / H-7 |

| ¹H | ~8.5 - 8.7 | s | H-5 / H-7 |

| ¹H | ~3.9 - 4.1 | s | -OCH₃ |

| ¹³C | ~165 - 170 | s | C=O |

| ¹³C | ~140 - 150 | m | Quinoxaline C |

| ¹³C | ~120 - 140 | m | Quinoxaline C |

| ¹³C | ~52 - 55 | q | -OCH₃ |

| ¹⁵N | ~ -50 to -60 | - | N-1 / N-4 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. For this compound (C₁₀H₇BrN₂O₂), the monoisotopic mass is approximately 265.97 g/mol .

In a typical mass spectrum, a prominent molecular ion peak ([M]⁺) would be expected, showing a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units (e.g., at m/z 266 and 268).

Common fragmentation pathways for this molecule would likely involve:

Loss of the methoxy (B1213986) group (-OCH₃): This would result in a fragment ion at [M - 31]⁺.

Loss of the entire ester group (-COOCH₃): This would lead to a fragment at [M - 59]⁺.

Cleavage of the bromine atom: A fragment corresponding to [M - Br]⁺ could be observed.

Interactive Table: Predicted Mass Spectrometry Data for this compound

| Adduct/Fragment | Predicted m/z | Description |

| [M]⁺ | 266/268 | Molecular ion (due to ⁷⁹Br/⁸¹Br isotopes) |

| [M+H]⁺ | 267/269 | Protonated molecular ion |

| [M-OCH₃]⁺ | 235/237 | Loss of methoxy group |

| [M-COOCH₃]⁺ | 207/209 | Loss of carbomethoxy group |

Note: The predicted m/z values are based on the most abundant isotopes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers. The IR spectrum of this compound is expected to show characteristic absorption bands for its constituent functional groups.

The key expected absorptions are:

Aromatic C-H stretch: Typically found in the region of 3000-3100 cm⁻¹.

C=O stretch (ester): A strong absorption band is expected around 1720-1740 cm⁻¹.

C=N and C=C stretch (aromatic rings): These vibrations would appear in the 1450-1600 cm⁻¹ region.

C-O stretch (ester): Two bands are expected, one in the 1250-1300 cm⁻¹ range and another around 1000-1100 cm⁻¹.

C-Br stretch: A weak to medium absorption is expected in the lower wavenumber region, typically between 500-650 cm⁻¹.

Interactive Table: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3000 - 3100 | Medium to Weak |

| C=O stretch (Ester) | 1720 - 1740 | Strong |

| Aromatic C=C/C=N stretch | 1450 - 1600 | Medium |

| C-O stretch (Ester) | 1250 - 1300 | Strong |

| C-Br stretch | 500 - 650 | Medium to Weak |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture, making it ideal for assessing the purity of a compound. For an aromatic ester like this compound, a reversed-phase HPLC method would be most suitable. helixchrom.comnih.gov

A typical HPLC setup would involve:

Column: A C18 stationary phase column is commonly used for the separation of nonpolar to moderately polar compounds.

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often with a buffer like formic acid or ammonium (B1175870) acetate) and an organic solvent (such as acetonitrile (B52724) or methanol) would likely provide good separation of the target compound from any impurities.

Detection: A UV detector would be effective, as the quinoxaline ring system is strongly UV-active. The detection wavelength would be set at one of the compound's absorption maxima to ensure high sensitivity.

The purity of a sample of this compound would be determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample would exhibit a single, sharp, and symmetrical peak.

Interactive Table: Typical HPLC Parameters for Purity Assessment

| Parameter | Typical Condition |

| Stationary Phase | C18 (Reversed-Phase) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis (e.g., at 254 nm or λmax) |

| Injection Volume | 5 - 20 µL |

Computational and Theoretical Investigations of Methyl 8 Bromoquinoxaline 6 Carboxylate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. researchgate.net For quinoxaline (B1680401) derivatives, DFT methods, particularly using hybrid functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with basis sets such as 6-31G* or 6-311++G(d,p), have been successfully employed to calculate optimized geometries, vibrational frequencies, and electronic properties. rsc.orgdoaj.orgscispace.com These calculations provide a fundamental understanding of the molecule's behavior.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's electronic properties and chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.govresearchgate.net

For quinoxaline systems, the core ring structure is inherently electron-deficient. researchgate.net The introduction of substituents significantly modulates the frontier orbital energies. An electron-withdrawing group, such as the bromine atom at the C8 position, is expected to lower the energy of both the HOMO and LUMO. The methyl carboxylate group (-COOCH₃) at the C6 position also acts as an electron-withdrawing group, further influencing the electronic distribution. Computational studies on substituted quinoxalines have shown that such modifications can fine-tune the electronic properties. For instance, the introduction of bromo and nitro groups into quinoxaline derivatives has been noted to result in low-lying LUMO levels, ranging from -3.29 to -3.43 eV. beilstein-journals.org

While specific DFT calculations for Methyl 8-bromoquinoxaline-6-carboxylate are not extensively reported in publicly available literature, data from analogous quinoxaline derivatives provide insight into the expected values. doaj.orgresearchgate.net

Table 1: Representative Frontier Orbital Energies for Substituted Quinoxaline Systems

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) | Reference |

|---|---|---|---|---|

| Quinoxaline (Parent) | -6.53 | -1.39 | 5.14 | researchgate.net |

| Quinoxaline 1,4-Dioxides | -6.9 to -7.5 | -2.8 to -3.4 | ~4.0 | doaj.org |

| Donor-Acceptor Quinoxalines | -5.2 to -5.5 | -3.2 to -3.4 | ~2.0 | rsc.org |

Note: These values are illustrative and derived from various computational studies on different quinoxaline derivatives to show general trends.

The combination of bromo and carboxylate substituents on the quinoxaline core in this compound would be predicted to result in a relatively low LUMO energy level and a significant HOMO-LUMO gap, indicative of a stable molecule with a pronounced electron-accepting character.

Theoretical geometry optimization is used to find the minimum energy conformation of a molecule, providing precise data on bond lengths, bond angles, and dihedral angles. researchgate.net For aromatic systems like quinoxaline, DFT calculations can accurately predict the planar structure and the subtle distortions caused by substituents.

Table 2: Selected Optimized Geometrical Parameters for the Parent Quinoxaline Molecule (DFT/B3LYP)

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| Bond Lengths | |

| C-C (aromatic average) | 1.402 |

| C-N (aromatic average) | 1.341 |

| C-H (aromatic average) | 1.087 |

| Bond Angles | |

| C-N-C | 116.5 |

| N-C-C | 122.0 |

| C-C-C (in benzene (B151609) ring) | 120.0 (avg) |

Data adapted from a computational study on the parent quinoxaline molecule. researchgate.net The geometry of this compound would show variations, particularly around the C6 and C8 positions.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. rsc.org This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. The energy barrier (activation energy) determined from the transition state structure allows for the prediction of reaction kinetics.

For quinoxaline derivatives, computational studies have explored various reaction pathways, such as nucleophilic aromatic substitution, radical reactions, and cycloadditions. mdpi.comnih.gov For instance, in reactions involving radical scavengers, DFT calculations can help determine whether the mechanism proceeds via formal hydrogen transfer (FHT), radical adduct formation (RAF), or single electron transfer (SET) by comparing the Gibbs free energies of the respective pathways. nih.gov The presence of the bromine atom on this compound makes it a key substrate for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), and theoretical studies can predict the most favorable catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps.

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. mdpi.com Computational modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) analysis, uses molecular descriptors to build mathematical models that predict the activity of new compounds.

For quinoxaline derivatives, which are known for a wide range of biological activities, SAR studies are crucial for drug design. nih.govnih.gov Computational SAR studies on anticancer quinoxalines have shown that the nature and position of substituents are critical. mdpi.com For example, electron-withdrawing groups can influence interactions with biological targets. In the context of this compound, a computational SAR model would use descriptors such as:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, partial atomic charges. The electron-withdrawing nature of the bromo and carboxylate groups would be a key feature.

Steric Descriptors: Molecular volume, surface area, specific dihedral angles.

Hydrophobicity Descriptors: LogP.

These descriptors would be correlated with a measured biological activity (e.g., enzyme inhibition, cytotoxicity) to guide the design of more potent analogs. nih.gov

Charge Transport Properties and Intermolecular Interactions

Quinoxaline derivatives are recognized as promising n-type (electron-transporting) materials for organic electronics due to the electron-deficient nature of the quinoxaline ring system. beilstein-journals.orgrsc.orgrsc.org Computational studies are vital for predicting their charge transport capabilities. The key parameters, electron mobility and reorganization energy, can be calculated theoretically. A low reorganization energy is desirable for efficient charge transport. The low-lying LUMO levels predicted for substituted quinoxalines suggest they can facilitate efficient electron injection and transport. beilstein-journals.org

Intermolecular interactions govern how molecules pack in the solid state, which is critical for the performance of organic electronic materials. Computational studies on halogenated quinoxalines have revealed the importance of several non-covalent interactions: rsc.orgbrad.ac.uk

Hydrogen Bonding: Weak C-H···N hydrogen bonds are common, linking molecules into chains or sheets. nih.gov

Halogen Bonding: The bromine atom in this compound can act as a halogen bond donor, interacting with Lewis basic sites (like the quinoxaline nitrogen) on adjacent molecules. nih.gov

π-π Stacking: The planar aromatic quinoxaline core can participate in π-π stacking interactions, which create pathways for charge transport.

Computational analysis of the crystal packing can reveal these interactions and help predict the material's bulk electronic properties. rsc.org

Spectroscopic Property Predictions (e.g., NMR Chemical Shifts)

Computational methods can accurately predict various spectroscopic properties, providing a powerful tool for structure verification. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating ¹H and ¹³C NMR spectra. asianpubs.org

For this compound, GIAO calculations would predict the chemical shifts for the aromatic protons, the methyl protons of the ester group, and all carbon atoms. scispace.com These theoretical values can be compared with experimental data to confirm the structure. Discrepancies between calculated and experimental shifts, particularly for protons involved in hydrogen bonding (like N-H protons in related structures), can provide insight into intermolecular interactions. scispace.com While a specific predicted spectrum for this molecule is not available in the cited literature, studies on similar bromo-substituted aromatic esters provide a basis for comparison. mdpi.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Quinoxaline |

| Suzuki |

| Heck |

Applications in Advanced Organic Synthesis and Materials Science

Methyl 8-Bromoquinoxaline-6-Carboxylate as a Synthetic Intermediate

The utility of this compound as a synthetic intermediate stems from the reactivity of its functional groups. The bromo substituent is a versatile handle for introducing various organic fragments through metal-catalyzed cross-coupling reactions, while the methyl carboxylate group can be readily transformed into other functionalities like amides or hydrolyzed to a carboxylic acid, which can serve as an anchoring group in certain applications.

The inherent reactivity of this compound makes it an ideal precursor for the synthesis of novel heterocyclic systems. case.edu The quinoxaline (B1680401) structure can be further functionalized or annulated to create more complex, fused-ring systems. For example, the bromo and ester groups can be manipulated in sequential reactions to build new rings onto the existing quinoxaline framework. This approach is particularly useful for creating donor-acceptor (D-A) type molecules, where the electron-deficient quinoxaline unit is coupled with electron-donating moieties. case.edu Such D-A structures are the foundation for many of the functional materials discussed in the following sections. The development of these novel heterocyclic systems is driven by the need for materials with tailored electronic and optical properties for various advanced applications. case.edu

Development of Quinoxaline-Based Materials

Quinoxaline derivatives are a significant class of materials in organic electronics and photonics due to their intrinsic properties. beilstein-journals.org They are known for being electron-deficient, which makes them excellent electron acceptors or electron-transporting materials. beilstein-journals.orgresearchgate.net This characteristic, combined with their rigid and planar structure, facilitates strong intermolecular interactions and efficient charge transport. beilstein-journals.orgfrontiersin.org The ability to fine-tune their properties through chemical modification allows for the design of materials with specific functionalities for a wide range of applications. beilstein-journals.org

Quinoxaline-based molecules have been extensively investigated for their fluorescent and electroluminescent properties. By combining the electron-accepting quinoxaline core with various electron-donating groups, such as triarylamines, researchers have synthesized dipolar compounds that exhibit tunable emission colors from bluish-green to orange. acs.orgrsc.org These materials often feature strong intramolecular charge transfer (ICT) characteristics, which are crucial for their light-emitting properties. frontiersin.org

Some quinoxaline derivatives exhibit aggregation-induced emission (AIE) and mechanochromic luminescence, where their emission color changes in different polymorphic states or in response to mechanical stimuli like grinding. rsc.orgrsc.org These properties make them promising for applications in sensors and smart materials. rsc.org In the context of organic light-emitting diodes (OLEDs), quinoxaline derivatives have been successfully employed as hole-transporting, electron-transporting, or emitting layers, leading to the fabrication of efficient light-emitting devices. acs.orgrsc.orgacs.orgrsc.org

| Compound Type | Role in Device | Emission Color | Key Feature | Reference |

|---|---|---|---|---|

| Quinoxaline-Triarylamine Dyads | Hole-Transporting/Emitting Layer | Bluish-Green to Orange | Tunable emission by modifying donor/acceptor units. | acs.org |

| Diphenylquinoxaline Core with Anthracene/Pyrene | Emitting Material | Varies with mechanical force | Mechano-responsive fluorescence. | rsc.org |

| Quinoxaline with Triphenylamine (D-A-D structure) | Emitting Layer | Green to Red | Polymorphism-dependent and mechanochromic luminescence. | rsc.org |

The favorable electronic properties of quinoxalines make them excellent candidates for organic semiconductors. researchgate.net Their electron-deficient nature allows them to function as n-type semiconductors, which are essential for various organic electronic devices. beilstein-journals.org Donor-acceptor polymers incorporating quinoxaline as the acceptor unit have been synthesized and shown to have good charge transport properties. frontiersin.org For instance, a polymer named PQ1, which combines a quinoxaline acceptor with an indacenodithiophene (IDT) donor, exhibited p-type semiconductor behavior with a high hole mobility of up to 0.12 cm² V⁻¹ s⁻¹, demonstrating the potential of quinoxaline-based materials in organic field-effect transistors (OFETs). frontiersin.orgnih.gov

The versatility and tunable properties of quinoxaline derivatives position them as promising materials for a variety of optoelectronic devices, including OLEDs and OFETs. beilstein-journals.orgnih.gov Ongoing research focuses on designing new quinoxaline-based structures to further enhance their performance in these applications. beilstein-journals.orgfrontiersin.org

Quinoxaline derivatives have emerged as highly promising organic sensitizers for dye-sensitized solar cells (DSSCs). case.edumdpi.comacs.orgacs.orgnih.gov In a typical DSSC, a dye absorbs light and injects an electron into a wide-bandgap semiconductor, like titanium dioxide (TiO₂). The quinoxaline unit, with its strong electron-accepting character, is an ideal component in the molecular design of these dyes, which often follow a donor-π-bridge-acceptor (D-π-A) structure. case.edu

In these sensitizers, the quinoxaline moiety can act as the primary electron acceptor or as part of the π-conjugated bridge that facilitates intramolecular charge transfer from the donor to the acceptor/anchoring group. case.edubeilstein-journals.orgmdpi.com Researchers have synthesized novel quinoxaline-based dyes that have achieved notable power conversion efficiencies (PCEs). case.eduacs.orgnih.gov For example, a sensitizer (B1316253) denoted as RC-22, which incorporated a quinoxaline unit in a D-A-π-A configuration, achieved a PCE of 5.56%. case.eduacs.orgnih.gov The structural design of these dyes, including the orientation of the donor and acceptor units relative to the quinoxaline core, significantly impacts their electronic and photovoltaic properties. case.edu The broad absorption and well-positioned energy levels of these dyes are critical for efficient solar energy conversion. mdpi.comacs.org

| Sensitizer | Molecular Structure Type | Power Conversion Efficiency (PCE) | Key Feature | Reference |

|---|---|---|---|---|

| RC-21 | Vertical D-A conjugation | 3.30% | Triphenylamine donor linked to diphenyl rings on quinoxaline. | case.eduacs.orgnih.gov |

| RC-22 | Horizontal D-A-π-A conjugation | 5.56% | Triphenylamine donor linked directly to the quinoxaline ring. | case.eduacs.orgnih.gov |

| AP3 (Thienopyrazine-based analogue) | DD-π-AA | 5.5% | Demonstrates the potential of the dual donor-dual acceptor design. | mdpi.com |

Electron-Transporting Materials (ETMs) in Organic Solar Cells

Quinoxaline derivatives have emerged as a significant class of materials for use in organic electronic devices, particularly as electron-transporting materials (ETMs) and non-fullerene acceptors (NFAs) in organic solar cells (OSCs). nih.govelectrochemsci.orgnih.govqmul.ac.uk The electron-deficient nature of the quinoxaline ring system facilitates the acceptance and transport of electrons, a crucial function for the efficient generation of photocurrent in OSCs. researchgate.netnih.gov

Research Findings:

The performance of OSCs is critically dependent on the molecular design of the acceptor material, which influences its energy levels (LUMO and HOMO), light absorption characteristics, and charge carrier mobility. rsc.orgresearchgate.net Quinoxaline-based NFAs have attracted considerable attention because their properties can be finely tuned through chemical modification. nih.govresearchgate.net For instance, introducing electron-withdrawing groups, such as the bromo- and carboxylate- groups present in this compound, can lower the LUMO energy level, which is advantageous for achieving a high open-circuit voltage (VOC) in OSCs. nih.gov

Researchers have designed and synthesized a variety of quinoxaline-based acceptors, demonstrating their potential to achieve high power conversion efficiencies (PCEs). researchgate.netresearchgate.net These molecules are often designed with an A-D-A (acceptor-donor-acceptor) or A-π-D-π-A structure, where the electron-deficient quinoxaline unit serves as a core or part of the π-bridge. qmul.ac.uk The planarity and extended π-conjugation of the quinoxaline system promote intermolecular π-π stacking, which is beneficial for charge transport. rsc.org

Recent studies have highlighted that quinoxaline-based NFAs contribute to reduced energy loss and superior charge generation and transport, leading to PCEs approaching and, in some cases, exceeding 19%. researchgate.netresearchgate.net The ability to modify the quinoxaline core at multiple positions allows for the optimization of molecular packing and morphology of the active layer blend, which are critical factors for device performance. rsc.orgrsc.org

Below is a table showcasing the performance of various quinoxaline-based non-fullerene acceptors in organic solar cells. It is important to note that this data is for representative quinoxaline derivatives and not for this compound, for which specific device data is not available.

| Acceptor Molecule | Donor Polymer | Open-Circuit Voltage (VOC) [V] | Short-Circuit Current (JSC) [mA/cm2] | Fill Factor (FF) [%] | Power Conversion Efficiency (PCE) [%] |

|---|---|---|---|---|---|

| QX-BO-3 | PM6 | 0.88 | 26.15 | 74.1 | 17.03 |

| UF-Qx-Cl | J52 | 0.92 | 16.54 | 71.0 | 10.81 |

| QX-BO-1 | PM6 | 0.92 | 17.82 | 64.7 | 10.57 |

| QX-BO-2 | PM6 | 0.90 | 18.51 | 68.0 | 11.34 |

Quinoxaline Derivatives in Molecular Recognition and Supramolecular Chemistry

The unique structural and electronic properties of the quinoxaline ring system make it a valuable component in the design of synthetic receptors for molecular recognition and as a building block in supramolecular chemistry.

Quinoxaline units have been successfully incorporated into macrocyclic architectures to create receptors for the recognition of anions. rsc.org The electron-deficient π-system of the quinoxaline can engage in non-covalent interactions, such as π-anion interactions, while the nitrogen atoms can act as hydrogen bond acceptors. By functionalizing the quinoxaline core with hydrogen bond donors, such as pyrrole (B145914) or amide groups, potent and selective anion receptors can be developed. nih.gov

Research Findings:

Studies have shown that dipyrrolyl-quinoxaline-based macrocycles are effective receptors for anions like fluoride, chloride, and dihydrogen phosphate. nih.gov The binding of an anion within the macrocyclic cavity often results in a noticeable change in the spectroscopic properties of the receptor (e.g., a color change or a change in fluorescence), allowing for the visual or instrumental sensing of the anion. researchgate.net The selectivity of these receptors can be tuned by altering the size of the macrocyclic cavity and the nature and positioning of the functional groups.

The binding affinity of these macrocyclic receptors for various anions is quantified by the association constant (Ka). Higher Ka values indicate stronger binding. The table below presents representative association constants for a diindolylquinoxaline receptor with different anions in dichloromethane. This data illustrates the ability of quinoxaline-based systems to selectively bind anions, though it is not specific to this compound.

| Receptor | Anion | Association Constant (Ka) [M-1] |

|---|---|---|

| Diindolylquinoxaline Derivative 7 | F- | 1,100 |

| Cl- | <10 | |

| BzO- | 120 | |

| H2PO4- | 7,100 |

Data sourced from titrations in dichloromethane. nih.gov

The rigid and planar geometry of the quinoxaline unit makes it an excellent building block for the construction of more complex, shape-persistent supramolecular structures such as cavitands and dehydroannulenes. researchgate.net

Research Findings:

Quinoxaline-based cavitands, which are synthetic molecular containers with an enforced cavity, have been synthesized and their host-guest chemistry has been explored. nih.govrsc.org These cavitands can encapsulate small guest molecules, such as aromatic compounds, within their hydrophobic, π-rich cavity. nih.gov The binding properties of these cavitands can be modulated by altering the bridging units that form the cavity walls. The inclusion of quinoxaline panels enhances the π-basicity of the cavity, favoring interactions with electron-deficient guests. nih.gov The synthesis of these complex structures often involves the condensation of a resorcinarene (B1253557) scaffold with a dichlorinated quinoxaline derivative. nih.gov

Furthermore, quinoxaline has been used as a structural motif in the synthesis of dehydroannulenes, which are large macrocycles containing alternating alkyne and arene units. researchgate.net A quinoxaline-annelated hexadehydro researchgate.netannulene has been synthesized and shown to form a hydrogen-bonded hexagonal molecular network in the solid state. researchgate.net The incorporation of the quinoxaline unit influences the electronic properties and the self-assembly behavior of the dehydroannulene.

Exploration in Corrosion Inhibition Studies (e.g., Methyl Quinoxaline-6-carboxylate)

Quinoxaline derivatives have been extensively investigated as corrosion inhibitors for various metals, particularly for mild steel in acidic environments. najah.eduresearchgate.netresearchgate.netresearchgate.net The effectiveness of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. najah.eduresearchgate.net

Research Findings:

The adsorption process is facilitated by the presence of heteroatoms (nitrogen), π-electrons in the aromatic system, and suitable functional groups in the quinoxaline molecule. najah.edu These features allow the inhibitor molecules to interact with the vacant d-orbitals of the metal. The specific structure of the quinoxaline derivative, including the nature and position of substituents, plays a crucial role in its inhibition efficiency. najah.eduresearch-nexus.net For example, compounds with electron-donating groups, such as methyl groups, have shown enhanced inhibition performance. research-nexus.net

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are commonly used to evaluate the performance of corrosion inhibitors. nih.govelectrochemsci.org Potentiodynamic polarization studies often reveal that quinoxaline derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. researchgate.netresearchgate.net EIS studies provide information about the charge transfer resistance at the metal-solution interface, which typically increases in the presence of an effective inhibitor. nih.gov

While no specific corrosion inhibition studies on This compound are available, research on related structures like methyl quinoxaline derivatives suggests its potential in this application. research-nexus.net The presence of the methyl carboxylate group could further enhance its adsorption on the metal surface. The following table presents corrosion inhibition data for several quinoxaline derivatives on mild steel in 1 M HCl, demonstrating their efficacy.

| Inhibitor | Concentration [M] | Inhibition Efficiency (η%) | Method |

|---|---|---|---|

| NSQN | 1x10-3 | 96 | EIS |

| CSQN | 1x10-3 | 92 | EIS |

| QN-CH3 | 1x10-3 | 89.07 | Polarization |

| QN-Cl | 1x10-3 | 87.64 | Polarization |

| MeSQX | 1x10-3 | 92 | Weight Loss |

| BrSQX | 1x10-3 | 89 | Weight Loss |

Data compiled from multiple sources for various quinoxaline derivatives in 1 M HCl. nih.govresearchgate.net

Based on a comprehensive search of available scientific literature, it is not possible to generate an article on the chemical compound “this compound” that adheres to the specific, detailed outline requested.

There is currently a lack of published research data regarding the biomolecular interaction studies and mechanistic insights for this particular compound. Searches for "this compound" did not yield specific information on its effects on Cytochrome P450 enzymes (including CYP1A2), its implications for drug metabolism pathways, or any structure-activity relationship studies related to enzyme binding.

Furthermore, no specific studies detailing the antimicrobial or anticancer activities and their associated molecular mechanisms for "this compound" could be located. While the broader class of quinoxaline derivatives is known to possess a wide range of biological activities, the explicit instruction to focus solely on "this compound" prevents the inclusion of generalized information from related compounds.

A search of chemical databases confirms the existence of the compound but also indicates a lack of associated literature on its biological properties. Without primary research data, any attempt to create content for the requested sections would be speculative and would not meet the required standards of scientific accuracy. Therefore, the requested article cannot be generated at this time.

Biomolecular Interaction Studies and Mechanistic Insights

Exploration of Potential Biological Activities (Mechanistic and Target-Oriented Research)

Other Potential Therapeutic Modalities and Their Molecular Basis (e.g., Antiviral, Antifungal, Antitubercular)

The quinoxaline (B1680401) scaffold is recognized for its versatile pharmacological activities, and derivatives have shown promise as antiviral, antifungal, and antitubercular agents. nih.govresearchgate.net The specific substitutions on the quinoxaline ring play a crucial role in modulating this biological activity. nih.gov

Antiviral Activity

Quinoxaline derivatives have been investigated for their potential to combat a range of viruses. nih.govbohrium.comnih.gov The planar polyaromatic system of the quinoxaline ring makes it a suitable candidate for targeting viral components. nih.gov For instance, some quinoxaline derivatives have been identified as potential inhibitors of the influenza virus NS1 protein, which is essential for viral replication. nih.gov The mechanism is thought to involve the small molecule fitting into a cavity on the protein surface, thereby blocking its function. nih.gov

The presence of a halogen, such as the bromine atom in Methyl 8-bromoquinoxaline-6-carboxylate, can influence the electronic properties and lipophilicity of the molecule, potentially enhancing its interaction with viral targets. While specific data on 8-bromo substituted quinoxalines is limited, studies on other halogenated quinoxalines suggest this could be a favorable feature for antiviral activity.

Antifungal Activity

A number of quinoxaline derivatives have demonstrated significant antifungal properties. rsc.orgresearchgate.netnih.gov The proposed mechanisms of action often involve the disruption of fungal cell integrity or the inhibition of essential enzymes. For example, some quinoxaline derivatives have been shown to affect the cell morphology of fungi like Rhizoctonia solani. rsc.org

The structure-activity relationship (SAR) studies of antifungal quinoxalines indicate that the nature and position of substituents are critical. While direct studies on quinoxaline-6-carboxylates are not abundant, the presence of an ester group could influence the compound's solubility and ability to penetrate fungal cell membranes. The following table summarizes the antifungal activity of some representative quinoxaline derivatives against various fungal strains.

| Compound | Fungal Strain | Activity (EC50 µg/mL) | Reference |

| Compound 5j | Rhizoctonia solani | 8.54 | rsc.org |

| Compound 5t | Rhizoctonia solani | 12.01 | rsc.org |

| Azoxystrobin (Commercial Fungicide) | Rhizoctonia solani | 26.17 | rsc.org |

| 3-amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxide 4e | Aspergillus fumigatus | 0.24 | researchgate.net |

Antitubercular Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis has spurred the search for novel antitubercular agents, with quinoxaline derivatives emerging as a promising class of compounds. nih.gov Quinoxaline 1,4-di-N-oxide derivatives, in particular, have shown potent activity against both replicating and non-replicating M. tuberculosis.

Research has indicated that the presence of an ester group at the 7-position of the quinoxaline ring can enhance antitubercular activity. nih.gov This suggests that the methyl carboxylate group at the 6-position of this compound could contribute positively to its potential antimycobacterial effects. Furthermore, substitutions on the quinoxaline ring have been shown to be crucial for activity. For instance, some studies on quinoline (B57606) and quinazoline (B50416) derivatives, which are structurally related to quinoxalines, have shown that bromine substitution can lead to increased antitubercular activity. biorxiv.org

The proposed mechanism of action for some antimicrobial quinoxalines involves the inhibition of RNA synthesis by binding to DNA. nih.gov Another potential target is the enzyme chorismate mutase, which is involved in a vital metabolic pathway in bacteria. nih.gov The table below presents the antitubercular activity of some quinoxaline derivatives.

| Compound | Strain | Activity (MIC µg/mL) | Reference |

| Methyl ester series quinoxaline 1,4-di-N-oxides | M. tuberculosis H37Rv | < 0.35 | nih.gov |

| Ethyl ester series quinoxaline 1,4-di-N-oxides | M. tuberculosis H37Rv | < 2.5 | nih.gov |

| Isoniazid (Reference Drug) | M. tuberculosis H37Rv | Not specified | nih.gov |

| Rifampicin (Reference Drug) | M. tuberculosis H37Rv | Not specified | nih.gov |

Future Research Directions and Emerging Trends

Design and Synthesis of Advanced Functionalized Quinoxaline (B1680401) Derivatives for Specific Applications

The quinoxaline scaffold is recognized as a "privileged structure" in medicinal chemistry, and a major trend involves the design and synthesis of advanced derivatives tailored for specific biological targets. mdpi.com The versatility of the quinoxaline core allows for multidimensional functionalization, leading to compounds with a broad spectrum of pharmacological activities. nih.gov These activities include antimicrobial, antiviral, anti-inflammatory, and anticancer properties. ontosight.ainih.govtandfonline.comnih.gov

Researchers are designing quinoxaline derivatives as potential inhibitors of various enzymes and proteins. For example, novel derivatives are being investigated as PARP-1 inhibitors for cancer therapy, as agents to induce apoptosis in tumor cells, and as potential treatments for type II diabetes through the inhibition of enzymes like α-glucosidase. mdpi.comtandfonline.comresearchgate.net In the realm of infectious diseases, significant effort is being directed toward developing quinoxalines as potent antiviral agents against respiratory pathogens, including influenza and coronaviruses. nih.gov The inherent reactivity of precursors like dichloroquinoxaline derivatives towards nucleophiles facilitates the creation of diverse libraries of new heterocyclic compounds for biological screening. nih.gov

Table 1: Examples of Functionalized Quinoxaline Derivatives and Their Target Applications

| Derivative Class | Therapeutic Area | Specific Target/Application |

|---|---|---|

| General Quinoxalines | Infectious Diseases | Antimicrobial, Antiviral (Influenza, Coronaviruses) |

| General Quinoxalines | Oncology | Anticancer, Antitumor |

| Quinoxaline Sulfonohydrazides | Metabolic Disorders | Anti-diabetic (α-glucosidase inhibitors) |

| 6-Sulfonoquinoxaline Hybrids | Oncology | PARP-1 Inhibition |

| Quinoxaline 1,4-Dioxides | Infectious Diseases | Antibacterial (via DNA damage) |

Integration of Computational and Experimental Approaches for Rational Design

To accelerate the discovery of new therapeutic agents, there is a growing trend towards integrating computational modeling with experimental synthesis and testing. tandfonline.com Molecular docking and other computational tools are increasingly used to predict how quinoxaline derivatives will bind to their biological targets, providing insight into their potential efficacy. nih.govtandfonline.com This rational, structure-based design approach helps to elucidate structure-activity relationships (SAR), allowing chemists to prioritize the synthesis of compounds with the most promising profiles. mdpi.comnih.gov For example, docking studies have successfully identified quinoxaline derivatives with high binding affinity to the main protease of the SARS-CoV-2 virus, highlighting their potential as antiviral drugs. nih.gov This synergy between computational and experimental work facilitates a more targeted and efficient drug discovery process.

Expanding Applications in Advanced Materials and Chemical Biology

While medicinal chemistry remains a dominant application, researchers are beginning to explore the use of quinoxaline derivatives in other advanced fields. The rigid, planar structure of the quinoxaline system makes it a useful subunit for building larger, more complex structures, such as macrocyclic receptors for applications in molecular recognition. nih.gov As a versatile synthetic intermediate, Methyl 8-bromoquinoxaline-6-carboxylate, with its reactive ester and bromine functionalities, is well-suited for the construction of novel molecules for materials science and chemical biology. mdpi.com This expansion into new areas represents a promising future direction, leveraging the well-established chemistry of quinoxalines for novel purposes.

Deepening Mechanistic Understanding of Molecular Interactions and Transformations

A fundamental aspect of future research involves gaining a deeper understanding of the mechanisms through which quinoxaline derivatives exert their effects and undergo chemical transformations. Mechanistic studies are crucial for optimizing the properties of these compounds. For instance, research has shown that the antibacterial activity of certain quinoxaline 1,4-dioxides stems from their ability to generate DNA-damaging free radicals upon intracellular reduction. mdpi.com In oncology, studies are elucidating how specific derivatives can trigger programmed cell death (apoptosis) and halt the proliferation of cancer cells by inducing cell cycle arrest. researchgate.net A thorough understanding of reaction mechanisms, such as the factors controlling the regioselectivity of nucleophilic substitution on the quinoxaline ring, is also critical for the precise design and synthesis of target molecules. mdpi.com This deeper mechanistic knowledge is vital for the development of the next generation of highly effective quinoxaline-based agents. nih.gov

Q & A

Q. What are the standard synthetic routes for Methyl 8-bromoquinoxaline-6-carboxylate, and how can reaction conditions be optimized?

this compound is typically synthesized via multi-step pathways starting from quinoline precursors. A common approach involves bromination of a pre-functionalized quinoxaline derivative. For example, bromination at the 8-position can be achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., in DMF at 0–5°C) to avoid over-bromination . Subsequent esterification of the carboxylate group may employ methyl chloride or dimethyl sulfate in the presence of a base like K₂CO₃. Optimization often requires monitoring reaction kinetics via HPLC or TLC and adjusting solvent polarity or temperature to enhance yield .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its brominated structure, the compound poses potential acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Researchers must use PPE (gloves, lab coats, goggles) and conduct reactions in fume hoods. Waste disposal should follow institutional guidelines for halogenated organic compounds, with segregation from non-halogenated waste . Emergency protocols include immediate decontamination of spills with inert adsorbents and consultation with safety data sheets for first-aid measures .

Advanced Research Questions

Q. How can structural ambiguities in this compound derivatives be resolved using crystallographic methods?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving structural ambiguities. The SHELX suite (e.g., SHELXL) enables refinement of crystallographic data by optimizing parameters like thermal displacement and occupancy . For example, if bromine substitution leads to positional disorder, high-resolution data (≤1.0 Å) and twin refinement may be necessary. Comparative analysis of bond lengths (e.g., C-Br ≈ 1.89 Å) and angles against DFT-calculated models can validate experimental results .

Q. What strategies address contradictory bioactivity data in studies involving this compound analogs?

Contradictions often arise from variability in assay conditions (e.g., cell line specificity, solvent effects). Methodological solutions include:

- Dose-response normalization : Use internal standards like IC₅₀ values adjusted for solvent cytotoxicity (e.g., DMSO ≤0.1% v/v).

- Metabolic stability assays : Evaluate compound stability in liver microsomes to differentiate intrinsic activity from rapid degradation artifacts .

- Structural benchmarking : Compare activity profiles with structurally related compounds (e.g., ethyl 8-methoxy-6-methyl-4-(methylamino)quinoline-3-carboxylate) to identify critical substituent effects .

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction pathways for Suzuki-Miyaura or Buchwald-Hartwig couplings. Key parameters include:

- Electrophilicity : Calculate Fukui indices to identify reactive sites (e.g., bromine at C8 as the primary electrophilic center).

- Transition-state energy : Simulate Pd-catalyzed oxidative addition steps to predict activation barriers and optimize ligand selection (e.g., XPhos vs. SPhos) . Experimental validation via kinetic studies (e.g., monitoring Pd intermediate formation by NMR) is recommended to reconcile computational predictions .

Methodological Considerations

Q. What analytical techniques are essential for characterizing this compound purity and stability?

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for identifying degradation products.

- NMR spectroscopy : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm substitution patterns; ²D NMR (e.g., COSY, HSQC) for resolving overlapping signals in complex mixtures .

- Thermogravimetric analysis (TGA) : Assess thermal stability under nitrogen to determine storage conditions (e.g., decomposition onset >150°C) .

Q. How can researchers design robust SAR studies for this compound-based inhibitors?

Structure-Activity Relationship (SAR) studies require:

- Diverse analog libraries : Introduce substituents at C6 (carboxylate) and C8 (bromine) to probe steric and electronic effects.

- High-throughput screening (HTS) : Use 384-well plates with fluorescence-based readouts for rapid potency assessment.

- Molecular docking : Align compounds with target protein structures (e.g., kinase domains) using AutoDock Vina to prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.